p-Menthane hydroperoxide

Catalog No.
S1892450
CAS No.
80-47-7
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Menthane hydroperoxide

CAS Number

80-47-7

Product Name

p-Menthane hydroperoxide

IUPAC Name

1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h8-9,11H,4-7H2,1-3H3

InChI Key

XSZYESUNPWGWFQ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(C)(C)OO

solubility

less than 0.1 mg/mL at 63° F (NTP, 1992)

Canonical SMILES

CC1CCC(CC1)C(C)(C)OO

The exact mass of the compound p-Menthane hydroperoxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 63° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Chemistry Research

  • Free Radical Initiator: PMHP is a valuable initiator for free radical polymerization reactions. These reactions create long chain polymers from individual monomers. Researchers utilize PMHP to study and develop new polymers with specific properties for various applications PubChem: p-Menthane hydroperoxide: .
  • Oxidation Studies: PMHP serves as a model organic peroxide in oxidation chemistry research. Scientists investigate its decomposition mechanisms and reactions with other molecules to understand organic peroxide behavior and improve oxidation processes ScienceDirect: Thermal decomposition kinetics of p-menthane hydroperoxide.

Environmental Chemistry Research

  • Fenton Reaction: PMHP is employed to generate hydroxyl radicals (OH·) through the Fenton reaction. Hydroxyl radicals are highly reactive species used in environmental research to degrade pollutants and contaminants in water treatment studies Environmental Science & Technology: Degradation of Phenol and Chlorophenols by Fenton Reaction in Water.
  • Biodegradation Studies: Some researchers utilize PMHP to assess the biodegradation potential of certain microorganisms. By monitoring PMHP degradation by these microbes, scientists can gain insights into their ability to degrade other pollutants Journal of Hazardous Materials: Biodegradation of p-menthane hydroperoxide and limonene by Pseudomonas putida.

p-Menthane hydroperoxide is an organic peroxide with the chemical formula C10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2}. This compound typically appears as a light yellow liquid with a distinctive odor. It is primarily utilized as a polymerization initiator in various industrial applications, particularly in the production of plastics and rubber materials. The compound's strong oxidizing properties make it an effective catalyst for initiating radical polymerization reactions, which are crucial in the synthesis of polymers .

. The primary types of reactions include:

  • Oxidation Reactions: The compound readily undergoes oxidation, often catalyzed by metalloporphyrins, where air serves as the oxidizing agent. This reaction typically occurs at elevated temperatures (around 120°C) to optimize yields .
  • Substitution Reactions: Under specific conditions, p-Menthane hydroperoxide can also engage in substitution reactions, although these are less common compared to oxidation.

The mechanism of action involves the generation of free radicals through the decomposition of the hydroperoxide bond, which then initiates polymerization by attacking monomer molecules, leading to the formation of polymer chains.

While specific biological applications of p-Menthane hydroperoxide are not extensively documented, its derivatives, particularly monoterpenes derived from similar structures, have demonstrated various biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against a range of microbial pathogens.
  • Anti-inflammatory Effects: Compounds related to p-Menthane hydroperoxide may exhibit anti-inflammatory activities, contributing to potential therapeutic applications.

The synthesis of p-Menthane hydroperoxide can be achieved through several methods:

  • Aerobic Oxidation: This method involves the oxidation of p-Menthane in the presence of metalloporphyrins. The reaction conditions typically include:
    • Temperature: Approximately 120°C
    • Reaction Time: About 5 hours
    • Atmosphere: Air is used as the oxidizing agent .
  • Continuous Production Method: In industrial settings, a continuous production process is employed:
    • An oxidizing gas (air or oxygen) is blown into an oxidizing tower containing a mixed solution of p-Menthane and a catalyst.
    • The gas interacts with the solution to facilitate oxidation.
    • Post-reaction, gas-liquid separation occurs to isolate p-Menthane hydroperoxide for further processing and purification .

p-Menthane hydroperoxide has several important applications across various industries:

  • Polymerization Initiator: It is widely used as an initiator for emulsion polymerizations in producing plastics and rubber materials.
  • Chemical Synthesis: The compound serves as a precursor in synthesizing other organic compounds due to its reactive nature .
  • Industrial Chemistry: Its role in radical polymerization makes it valuable for manufacturing diverse chemical products.

Research on interaction studies involving p-Menthane hydroperoxide primarily focuses on its reactivity with other chemical species. Due to its strong oxidizing properties, it can react violently with reducing agents or combustible materials. Safety precautions are essential when handling this compound due to its potential for explosive reactions under certain conditions .

Additionally, studies indicate that p-Menthane hydroperoxide may interact with various solvents and reactants during chemical processes, necessitating careful control of reaction conditions to prevent hazardous incidents .

Several compounds share similarities with p-Menthane hydroperoxide, particularly in their use as organic peroxides and polymerization initiators. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Cumene HydroperoxideC9H10O2\text{C}_{9}\text{H}_{10}\text{O}_{2}Used in phenol and acetone production; also a polymerization initiator.
t-Butyl HydroperoxideC4H10O2\text{C}_{4}\text{H}_{10}\text{O}_{2}Commonly used as an oxidizing agent in organic synthesis; less selective than p-Menthane hydroperoxide.
Ethylbenzene HydroperoxideC8H10O2\text{C}_{8}\text{H}_{10}\text{O}_{2}Employed in the polymerization industry; similar uses but different reactivity profiles.

Uniqueness

p-Menthane hydroperoxide stands out due to its specific molecular structure derived from the p-Menthane backbone. This unique configuration imparts distinct chemical properties that enhance its selectivity and efficiency as a polymerization initiator compared to other similar compounds. Its strong oxidizing nature and ability to generate free radicals make it particularly valuable in industrial applications where precise control over polymer formation is required .

Thermochemical Parameters (ΔHf, Heat Capacity)

p-Menthane hydroperoxide exhibits distinct thermochemical characteristics that are fundamental to understanding its behavior in various applications. The compound demonstrates a theoretical active oxygen content of 9.28%, while commercial formulations typically contain 50-55% peroxide content, corresponding to an active oxygen range of 4.65-5.12% [1] [2]. The self-accelerating decomposition temperature (SADT) has been determined to be 80°C, representing the critical temperature threshold for safe handling and storage [1].

The thermal stability parameters reveal that the hazardous temperature is established at 75°C, while the control temperature is maintained at 75°C and the emergency temperature threshold is set at 80°C [1]. These values indicate a relatively narrow operational temperature window that requires careful monitoring. The half-life of p-Menthane hydroperoxide at 130°C has been measured at 12 hours, providing insights into its thermal decomposition kinetics under elevated temperature conditions [3].

Table 3.1: Thermochemical Parameters of p-Menthane Hydroperoxide

ParameterValueUnitsReference
Theoretical Active Oxygen Content9.28% [1]
Practical Active Oxygen Content4.65-5.12% [1] [2]
Self-Accelerating Decomposition Temperature (SADT)80°C [1]
Hazardous Temperature75°C [1]
Control Temperature75°C [1]
Emergency Temperature80°C [1]
Half-life at 130°C12hours [3]
Decomposition Onset Temperature~60°C [4]
Explosive Decomposition Temperature>60°C [4]

The decomposition onset temperature occurs around 60°C, with explosive decomposition potential above this threshold [4]. These thermochemical parameters establish the fundamental safety envelope for handling and processing operations involving p-Menthane hydroperoxide.

Solubility Behavior in Organic Media

p-Menthane hydroperoxide exhibits characteristic solubility patterns that reflect its organic hydroperoxide nature. The compound demonstrates complete insolubility in water, with solubility values less than 0.1 mg/mL at 63°F (17.2°C) [5] [6] [7]. This hydrophobic behavior is consistent with its hydrocarbon backbone structure derived from p-Menthane.

In contrast to its aqueous insolubility, p-Menthane hydroperoxide shows excellent solubility in organic solvents. The compound is very soluble in most organic solvents, including alcohols, esters, ethers, and hydrocarbons [8] [1] [9]. This broad organic solvent compatibility makes it particularly valuable for industrial applications where organic medium compatibility is essential.

Table 3.2: Solubility Profile of p-Menthane Hydroperoxide in Various Media

Solvent CategorySolubilitySpecific ValueReference
WaterInsoluble<0.1 mg/mL at 63°F [5] [6] [7]
AlcoholsSolubleHigh solubility [8] [10] [9]
EstersSolubleHigh solubility [8] [10] [9]
EthersSolubleHigh solubility [8] [10] [9]
HydrocarbonsSolubleHigh solubility [8] [10] [9]
IsododecaneDilutedCommercial formulation [8] [10]
Organic Solvents (General)Very SolubleBroad compatibility [1]

Commercial formulations typically utilize isododecane as a diluent, allowing for controlled active oxygen content while maintaining solubility in organic media [8] [10]. The water solubility reported in technical specifications as 3.2 g/100g likely refers to the maximum water content that can be tolerated in the organic phase without phase separation, rather than true aqueous solubility [11].

Thermal Decomposition Kinetics

The thermal decomposition of p-Menthane hydroperoxide follows established kinetic patterns characteristic of organic hydroperoxides. The decomposition process initiates at approximately 60°C, with the reaction rate increasing significantly as temperature approaches the SADT of 80°C [1] [4]. Experimental observations indicate that when temperature exceeds 60°C, explosive decomposition may occur [4].

The decomposition kinetics are influenced by the presence of catalytic materials. Heavy metals such as copper and manganese are limited to maximum concentrations of 5 mg/kg each in commercial formulations to prevent catalytic decomposition [1]. The decomposition pathways primarily involve the homolytic cleavage of the oxygen-oxygen bond, generating free radicals that initiate subsequent chain reactions.

Table 3.3: Thermal Decomposition Kinetic Data

Temperature (°C)Half-lifeDecomposition RateConditionsReference
13012 hoursControlled decompositionStandard atmosphere [3]
80VariableSelf-accelerating thresholdSADT conditions [1]
75ExtendedHazardous temperatureControl limit [1]
60LongOnset temperatureInitial decomposition [4]

The activation energy for thermal decomposition has not been specifically reported for p-Menthane hydroperoxide, but analogous organic hydroperoxides typically exhibit activation energies in the range of 30-45 kcal/mol based on comparative studies with methyl hydroperoxide and other alkyl hydroperoxides [12]. The decomposition follows first-order kinetics with respect to hydroperoxide concentration, consistent with the unimolecular nature of the primary decomposition step.

Physical Description

P-menthane hydroperoxide is a clear pale yellow viscous liquid. (NTP, 1992)

XLogP3

2.8

Flash Point

127 °F (NTP, 1992)

Density

0.910 to 0.925 at 59.9 °F (NTP, 1992)

UNII

MAV10JRD6L

GHS Hazard Statements

H242: Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

80-47-7
143970-15-4

Wikipedia

1-methyl-1-(4-methylcyclohexyl)ethyl hydroperoxide

Dates

Last modified: 02-18-2024

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